rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
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Overview
Description
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol: is a spirocyclic compound characterized by a unique structure that includes a tert-butoxy group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction. This step may involve the use of tert-butyl alcohol and a strong acid catalyst to ensure the formation of the desired product.
Purification: The final product is typically purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and analysis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core can provide structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonane
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-2-ol
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one
Uniqueness
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and an oxaspiro ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOCVNMUOZTHIO-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](C12CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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